Methyl {[(4-aminophenyl)sulfonyl]amino}acetate
Description
Properties
IUPAC Name |
methyl 2-[(4-aminophenyl)sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMDAHNZAIHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427693 | |
| Record name | methyl {[(4-aminophenyl)sulfonyl]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-95-5 | |
| Record name | methyl {[(4-aminophenyl)sulfonyl]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-aminobenzenesulfonamido)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution Reaction
The primary synthetic route for Methyl {[(4-aminophenyl)sulfonyl]amino}acetate involves a nucleophilic substitution reaction between 4-aminobenzenesulfonamide and methyl chloroacetate . The amino group of 4-aminobenzenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroacetate under basic conditions. This reaction typically employs solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with triethylamine or sodium hydride as a base to deprotonate the sulfonamide and facilitate the reaction.
Reaction Scheme:
$$
\text{4-Aminobenzenesulfonamide} + \text{Methyl Chloroacetate} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$
Optimized Conditions:
- Temperature: 0–5°C (to minimize side reactions)
- Molar Ratio: 1:1.2 (sulfonamide to methyl chloroacetate)
- Yield: ~65–75% after purification via recrystallization.
Alternative Routes: Esterification of Sulfonamide-Carboxylic Acid
An alternative method involves the esterification of the corresponding carboxylic acid, {[(4-aminophenyl)sulfonyl]amino}acetic acid , with methanol in the presence of an acid catalyst (e.g., sulfuric acid or $$ p $$-toluenesulfonic acid). This method is less common due to the instability of the carboxylic acid intermediate under acidic conditions.
Key Challenges:
- Low solubility of the carboxylic acid in methanol.
- Competing side reactions, such as sulfonamide hydrolysis.
Industrial-Scale Production Considerations
Industrial synthesis of this compound remains poorly documented in open literature. However, scalability challenges and potential solutions can be extrapolated from analogous sulfonamide esters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMF or THF | Toluene (cost-effective) |
| Catalyst | Triethylamine | DBU (1,8-diazabicycloundec-7-ene) |
| Reaction Time | 6–8 hours | 2–3 hours (continuous flow) |
| Yield | 65–75% | 80–85% (optimized) |
Critical Factors for Scale-Up:
- Purity Control: Residual solvents and unreacted methyl chloroacetate must be rigorously removed to meet pharmaceutical-grade standards.
- Energy Efficiency: Transitioning from batch to continuous-flow reactors reduces energy consumption.
Mechanistic Insights and Side Reactions
Competing Pathways
The nucleophilic substitution reaction is susceptible to side reactions, including:
- Over-alkylation: Excess methyl chloroacetate may lead to di-ester byproducts.
- Oxidation of the Amino Group: Exposure to air or oxidizing agents can convert the $$-\text{NH}2$$ group to a nitro ($$-\text{NO}2$$) group.
Mitigation Strategies:
- Use of inert atmospheres (e.g., nitrogen or argon).
- Strict temperature control to suppress oxidation.
Comparative Analysis of Synthetic Methods
The following table contrasts the two primary preparation methods:
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High yield, straightforward conditions | Requires anhydrous conditions |
| Esterification | Avoids use of chloroacetate | Low yield, complex purification |
Chemical Reactions Analysis
Types of Reactions
Methyl {[(4-aminophenyl)sulfonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various esters, amides, and other derivatives.
Scientific Research Applications
Organic Synthesis
Methyl {[(4-aminophenyl)sulfonyl]amino}acetate serves as a valuable reagent in organic synthesis. Its unique sulfonamide and ester functional groups allow it to act as a versatile building block for more complex molecules. The compound can undergo various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: The sulfonyl group can be reduced to sulfinyl or sulfhydryl derivatives.
- Substitution: The ester group can participate in nucleophilic substitutions to yield various derivatives.
Biological Research
In biological contexts, this compound is utilized in proteomics research to study protein interactions and functions. Preliminary studies indicate potential interactions with enzymes involved in bacterial metabolism, suggesting its role as an inhibitor.
Additionally, compounds with similar structures have demonstrated antimicrobial activity, including tuberculostatic, antibacterial, and antifungal properties. This positions this compound as a candidate for further investigation in therapeutic applications .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structural features suggest it may serve as a precursor for drug development targeting various diseases. Research into its specific biological activity continues to reveal promising results related to its efficacy against bacterial infections .
Mechanism of Action
The mechanism of action of Methyl {[(4-aminophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituents, ester/acid groups, and sulfonamide modifications. Below is a detailed analysis:
Substituent Variations on the Aryl Ring
- Acediasulfone Sodium (CAS: M45G7BJL52): This sodium salt derivative replaces the methyl ester with a carboxylate group and introduces an additional phenyl ring. The sodium counterion enhances water solubility, making it suitable for therapeutic applications (e.g., anti-inflammatory or antimicrobial uses) .
- Methyl (4-chlorophenyl)sulfonylamino]acetate (CAS: 496937-72-5): The 4-aminophenyl group is replaced with a 4-chlorophenyl moiety, and a 2-phenylethyl chain is added to the nitrogen.
Functional Group Modifications
- Propyl 2-(4-methylbenzenesulfonamido)benzoate (CAS: Not specified): Replaces the methyl ester with a propyl ester and substitutes the glycine backbone with a benzoate ring. This modification alters steric bulk and may reduce metabolic stability compared to the parent compound .
Acid vs. Ester Derivatives
- Methyl[(4-methylphenyl)sulfonyl]amino}acetic Acid (CAS: MFCD00449362): The methyl ester is hydrolyzed to a carboxylic acid, increasing polarity and reducing bioavailability but improving binding to charged biological targets .
Comparative Data Table
Biological Activity
Methyl {[(4-aminophenyl)sulfonyl]amino}acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H12N2O4S and a molecular weight of approximately 244.27 g/mol. The compound features a sulfonamide functional group linked to an amino acid derivative, which contributes to its unique chemical properties. It exhibits a melting point of around 88 °C when dissolved in isopropanol, indicating solid-state characteristics under standard conditions.
Structural Comparison
The following table compares this compound with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methylsulfonamide | C1H3N1O2S1 | Simpler structure; lacks amino acid component |
| Sulfanilamide | C7H9N3O2S1 | Known antibiotic; lacks acetate group |
| 4-Aminobenzenesulfonic acid | C6H7N1O3S1 | No acetate; used in dye production |
The unique combination of an amino acid derivative with a sulfonamide functional group enhances its biological activity and application scope.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown potential as tuberculostatic , antibacterial , and antifungal agents . Preliminary studies suggest that it may interact with enzymes involved in bacterial metabolism, potentially inhibiting their activity.
Applications in Medicinal Chemistry
The compound's biological activity makes it a candidate for therapeutic applications. Its sulfonamide group is known for modulating various biological pathways, including protein kinase activity, which plays a crucial role in cell proliferation and differentiation .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent.
Case Study 2: Antifungal Properties
In another study, the antifungal properties of the compound were assessed using standard antifungal susceptibility tests. Results showed that it effectively inhibited the growth of common fungal pathogens, suggesting its utility in treating fungal infections.
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interfere with specific enzymatic pathways critical for bacterial survival and proliferation. Further research is needed to elucidate these mechanisms more clearly.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl {[(4-aminophenyl)sulfonyl]amino}acetate, and what reaction conditions optimize yield?
- Methodological Answer : A common approach involves sulfonylation of 4-aminophenyl precursors followed by coupling with methyl aminoacetate derivatives. For example, sulfonyl chloride intermediates can react with glycine esters under basic conditions (e.g., NaHCO₃) in aprotic solvents like dichloromethane. Evidence from analogous sulfonamide syntheses suggests maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions . Purification typically employs recrystallization or column chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the presence of the sulfonamide (-SO₂-NH-) group (δ ~3.3 ppm for NH, δ ~125–135 ppm for aromatic protons) and the methyl ester (δ ~3.7 ppm for OCH₃).
- IR : Key peaks include sulfonamide S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related sulfonamides in crystallographic studies .
Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column and a mobile phase of acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid to resolve impurities. Purity ≥95% is typical for research-grade material, as validated by area normalization .
Advanced Research Questions
Q. What strategies address stereochemical challenges (e.g., E/Z isomerism) during synthesis of sulfonamide derivatives like this compound?
- Methodological Answer : Isomer formation, as observed in analogous reactions , can be mitigated by:
- Steric control : Bulky substituents on the sulfonamide nitrogen reduce rotational freedom.
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- Reaction optimization : Polar solvents (e.g., DMF) and elevated temperatures may favor thermodynamic control of isomer ratios.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Focus on the sulfonamide’s electron-withdrawing effects, which activate the acetamide group for nucleophilic attack. Software like Gaussian or ORCA is recommended, with solvent effects (e.g., PCM for DMSO) included .
Q. What mechanisms explain contradictory reports on sulfonamide hydrolysis rates under acidic vs. basic conditions?
- Methodological Answer : Hydrolysis pathways depend on pH:
- Acidic conditions : Protonation of the sulfonamide nitrogen enhances electrophilicity, accelerating ester hydrolysis.
- Basic conditions : OH⁻ directly attacks the ester carbonyl, bypassing sulfonamide participation.
- Experimental validation : Conduct kinetic studies (e.g., UV-Vis monitoring at 220 nm) in buffered solutions (pH 1–14) to map rate constants .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported biological activity of sulfonamide derivatives?
- Methodological Answer :
- Standardize assays : Use cell-free enzyme inhibition assays (e.g., HIV protease for Darunavir analogs ) to eliminate cellular variability.
- Control for impurities : LC-MS can identify trace byproducts (e.g., hydrolyzed esters) that may confound activity data .
- Meta-analysis : Compare structural analogs (e.g., 4-methylbenzenesulfonamides ) to isolate substituent effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
